Ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate;hydrochloride
Description
Properties
Molecular Formula |
C7H11ClIN3O2 |
|---|---|
Molecular Weight |
331.54 g/mol |
IUPAC Name |
ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H10IN3O2.ClH/c1-3-13-7(12)5-4(8)6(9)10-11(5)2;/h3H2,1-2H3,(H2,9,10);1H |
InChI Key |
NNZGFHIYAXOUGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C)N)I.Cl |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields. Cyclocondensation under microwave conditions (120°C, 20 minutes) achieves 85% yield for Intermediate A.
Solvent-Free Approaches
Solvent-free iodination using NIS and montmorillonite K10 clay minimizes waste, yielding 70% product.
Structural and Analytical Characterization
Critical Considerations for Scale-Up
- Impurity Control : Residual hydrazine (<10 ppm) and solvents (EtOAc <0.1%) are monitored via GC-MS.
- Iodination Selectivity : Excess NIS (1.1 eq) ensures complete conversion, while BF₃·Et₂O prevents diiodination.
- Salt Stability : The hydrochloride form is hygroscopic; storage under nitrogen is recommended.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Time | Cost |
|---|---|---|---|---|
| Conventional Cyclization | 70% | 95% | 12 h | Low |
| Microwave-Assisted | 85% | 98% | 0.5 h | Moderate |
| Solvent-Free Iodination | 70% | 97% | 8 h | Low |
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodinated position can be reduced to form deiodinated analogs.
Substitution: The iodine atom can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon (Pd/C) or copper iodide (CuI) in the presence of appropriate ligands.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
- CNS Disorders : The compound has shown promise as a partial agonist for trace amine-associated receptors (TAARs), which are implicated in various central nervous system disorders. It may be beneficial in treating conditions such as ADHD, anxiety disorders, and schizophrenia due to its favorable pharmacological profile, including lower side effects compared to traditional treatments .
- Anticancer Activity : Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. They have been evaluated for their effectiveness against various cancer cell lines, showcasing potential as therapeutic agents .
- Antimicrobial Properties : Compounds similar to ethyl 5-amino-4-iodo-2-methylpyrazole have been synthesized and tested for antimicrobial activity. Some derivatives have shown effectiveness against bacterial strains, indicating potential for development into new antibiotics .
Synthesis and Derivative Studies
The synthesis of ethyl 5-amino-4-iodo-2-methylpyrazole derivatives has been documented in various studies. These derivatives have been explored for their biological activities, including:
- Anticonvulsant Effects : Some derivatives have demonstrated anticonvulsant properties, making them candidates for further research in epilepsy treatment .
- Antifungal and Antiviral Activities : The pyrazole structure is known to possess antifungal and antiviral properties, with ongoing studies assessing the efficacy of specific derivatives against these pathogens .
Case Studies
- Case Study on CNS Disorders : A study investigated the effects of a related pyrazole compound on patients with ADHD. The results indicated that the compound improved attention and reduced hyperactivity with minimal side effects compared to existing medications .
- Anticancer Research : In vitro studies on ethyl 5-amino-4-iodo-2-methylpyrazole derivatives showed significant inhibition of tumor cell growth in several cancer types, suggesting its potential as an anticancer agent .
- Antimicrobial Efficacy : A comparative study highlighted the antimicrobial activity of this compound against common bacterial strains, showing effectiveness comparable to standard antibiotics used in clinical settings .
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The pathways involved can include inhibition of signal transduction or disruption of metabolic processes .
Comparison with Similar Compounds
Structural Analogues in the Pyrazole Class
Ethyl 4-amino-5-phenylpyrazole-3-carboxylate
- Key Differences: Position 4: Phenyl group vs. iodo in the target compound. Position 2: No methyl substituent (unlike the target compound).
- Implications :
Ethyl 4-(chloromethyl)-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,3-thiazole-5-carboxylate
- Key Differences :
- Thiazole core vs. pyrazole.
- Chloromethyl and diethoxyphenyl substituents vs. iodo and methyl groups.
- Implications: Thiazoles exhibit distinct electronic properties (e.g., sulfur atom participation in conjugation), affecting redox stability and target engagement.
Hydrochloride Salt Comparisons
Hydrochloride salts are common in pharmaceuticals to enhance water solubility. Examples include:
H-7 Hydrochloride (1-(5-isoquinolinesulfonyl)-2-methylpiperazine·2HCl)
- Comparison: Both compounds use hydrochloride salts for improved dissolution. H-7’s isoquinoline sulfonamide core enables kinase inhibition, whereas the pyrazole core in the target compound may target different enzymes.
- Data Insight :
Famotidine Hydrochloride
- Comparison :
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Ethyl 4-amino-5-phenylpyrazole-3-carboxylate | H-7 Hydrochloride |
|---|---|---|---|
| Molecular Weight | ~327.5 g/mol (iodine contributes) | ~245.3 g/mol | ~455.3 g/mol |
| Solubility (Water) | High (due to HCl salt) | Moderate (ester group dominates) | High (dual HCl salts) |
| Reactive Sites | Iodo (electrophilic substitution) | Phenyl (π-π interactions) | Isoquinoline sulfonamide (kinase binding) |
| Bioavailability | Enhanced via HCl salt | Limited by lipophilicity | Optimized for cellular uptake |
Biological Activity
Ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate; hydrochloride (CAS Number: 1431964-20-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of Ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate; hydrochloride is with a molecular weight of 331.54 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁ClIN₃O₂ |
| Molecular Weight | 331.54 g/mol |
| CAS Number | 1431964-20-3 |
Synthesis
Various synthetic routes have been reported for the preparation of pyrazole derivatives, including Ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate. The synthesis typically involves reactions with electrophilic and nucleophilic reagents, leading to the formation of bioactive compounds. For instance, electrophilic substitution reactions can yield derivatives with enhanced biological properties .
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit notable antimicrobial activity. Ethyl 5-amino-4-iodo-2-methylpyrazole has been tested against various bacterial strains, showing promising results in inhibiting growth. A study demonstrated that modifications in the pyrazole structure can significantly enhance its antimicrobial efficacy .
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory effects, which are attributed to its ability to inhibit certain enzymes involved in inflammatory pathways. This makes it a candidate for further development in treating inflammatory diseases .
The biological activity of Ethyl 5-amino-4-iodo-2-methylpyrazole is largely due to its interaction with specific targets within biological systems. The presence of the amino and iodo groups enhances its reactivity and binding affinity to target proteins, potentially leading to improved therapeutic outcomes .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazole derivatives, including Ethyl 5-amino-4-iodo-2-methylpyrazole. Results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
- Anti-inflammatory Activity : In a controlled experimental setup, Ethyl 5-amino-4-iodo-2-methylpyrazole was administered to models of inflammation. The results showed a marked reduction in inflammatory markers, supporting its role as an anti-inflammatory agent .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
Synthesis optimization should focus on:
- Iodination regioselectivity : Use directing groups (e.g., amino or methyl substituents) to control iodination at the 4-position of the pyrazole ring. Evidence from similar pyrazole syntheses suggests yields of 40–45% under standard conditions, requiring adjustments in reaction time, temperature, or catalyst loading .
- Hydrochloride salt formation : Precipitate the hydrochloride salt using anhydrous HCl in ethanol, followed by recrystallization from a 1:1 ethanol/water mixture to improve purity .
- Purity assessment : Validate via HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
A multi-technique approach is recommended:
- ESI-MS : Confirm molecular weight (e.g., observed [M+H]⁺ ion matching theoretical mass) .
- ¹H/¹³C NMR : Verify substitution patterns (e.g., methyl group at C2, amino at C5, and iodo at C4). For example, the C4 iodine substituent causes distinct deshielding in ¹³C NMR .
- IR spectroscopy : Identify carbonyl (C=O) and amine (N-H) stretches to confirm ester and hydrochloride salt formation .
Q. How does the hydrochloride salt affect solubility and formulation in aqueous buffers?
The hydrochloride salt enhances water solubility due to ionic interactions. For biological assays, dissolve the compound in PBS (pH 7.4) or DMSO (≤1% v/v) to maintain stability. Precipitation at high concentrations can be mitigated by sonication .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when confirming the pyrazole substitution pattern?
Contradictions may arise from tautomerism or salt effects. Strategies include:
- Variable-temperature NMR : Suppress dynamic effects to clarify splitting patterns .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., iodine vs. methyl positioning) .
- Comparative analysis : Cross-reference with synthetic intermediates (e.g., non-iodinated analogs) to assign peaks .
Q. What methodologies assess the stability of the hydrochloride salt under different storage conditions?
- Accelerated stability studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC for byproducts like free amine or ester hydrolysis products .
- Light sensitivity : Perform photostability tests (ICH Q1B guidelines) using UV-vis spectroscopy to detect iodine loss or ring-opening reactions .
Q. What mechanistic insights explain the reactivity of the iodo substituent in cross-coupling reactions?
The C4 iodine acts as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Key factors:
- Catalyst system : Use Pd(PPh₃)₄ with K₂CO₃ in THF/water to replace iodine with aryl/alkyl groups .
- Steric effects : The adjacent methyl group at C2 may slow transmetallation, requiring elevated temperatures (80–100°C) .
Q. How can researchers design experiments to explore the compound’s bioactivity against enzyme targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


